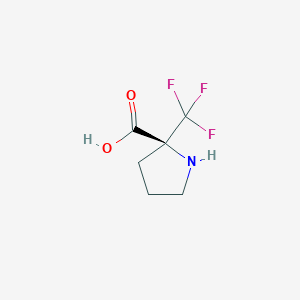

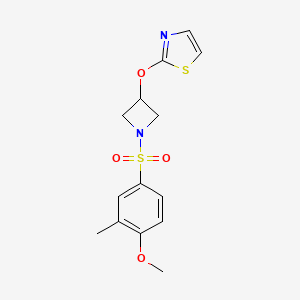

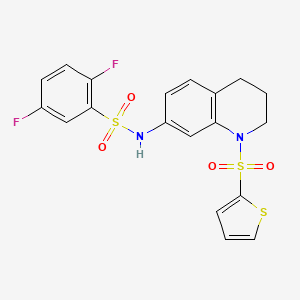

![molecular formula C11H8F3IN2O2 B2682456 Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 900019-79-6](/img/structure/B2682456.png)

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H8F3IN2O2 . It is used for proteomics research .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 154-155°C . It is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches

Researchers have explored various synthetic routes to create imidazo[1,2-a]pyridine derivatives, demonstrating their potential for generating biologically relevant molecules. For instance, Zamora et al. (2004) described a convenient synthesis method for novel pyrido(1′,2′:1,2)imidazo[5,4-d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, showcasing the structural versatility achievable with these frameworks (Zamora et al., 2004).

Catalysis and Polymerization

McGuinness et al. (2004) reported on bis(carbene)pyridines complexed with early to middle transition metals, including their capability for ethylene oligomerization and polymerization, highlighting the applicability of imidazo[1,2-a]pyridine derivatives in catalysis and material science applications (McGuinness et al., 2004).

Fluorescent Probes for Mercury Ion Detection

A study by Shao et al. (2011) showcased the use of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection, underlining their importance in environmental monitoring and analytical chemistry (Shao et al., 2011).

Biological Applications

- Antimycobacterial Activity: Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting their potential as scaffolds for developing new antituberculosis agents (Lv et al., 2017).

Material Science

- Trifluoromethyl Heterocycles Synthesis: Honey et al. (2012) demonstrated the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including imidazoles and pyridines, which are crucial for developing materials with unique properties (Honey et al., 2012).

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs .

properties

IUPAC Name |

ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRFCNDHGVYFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

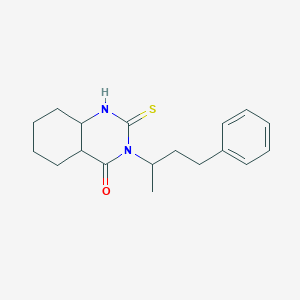

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)

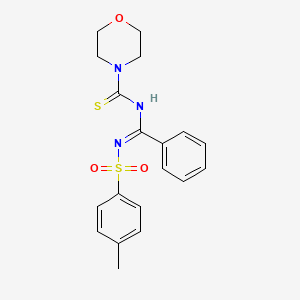

![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)

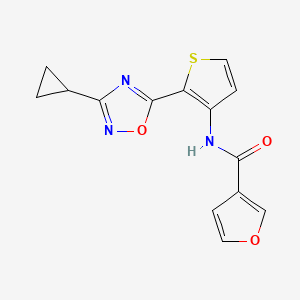

![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)